![molecular formula C19H17NO3S2 B2636571 Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate CAS No. 2034253-86-4](/img/structure/B2636571.png)
Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-((2-([2,3’-bithiophen]-5-yl)ethyl)carbamoyl)benzoate” is an ester compound, which typically consists of a carbonyl adjacent to an ether linked to a benzene ring . The molecule also contains a bithiophene moiety, which is a system of two thiophene rings fused together. Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom.
Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also undergo reactions at the benzylic position, which is the carbon adjacent to the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Esters generally have higher boiling points than their corresponding carboxylic acids or alcohols due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .Aplicaciones Científicas De Investigación
Supramolecular Structures and Hydrogen Bonding
One study detailed the synthesis of related compounds with hydrogen-bonded supramolecular structures, emphasizing the importance of specific functional groups in forming one-, two-, and three-dimensional structures through N-H...O and N-H...N hydrogen bonds, showcasing the potential for designing novel materials with unique properties (Portilla et al., 2007).
Corrosion Inhibition
Research on the theoretical synthesis of similar esters demonstrated their role as corrosion inhibitors for mild steel in acidic media. The study highlighted how specific modifications to the molecular structure could lead to compounds with significant industrial applications, particularly in protecting materials from corrosion (Arrousse et al., 2021).
Crystal Engineering Using Pressure
Another study investigated the use of pressure in crystal engineering to induce phase transitions in structures with high Z′ values. This research opens avenues for the development of novel crystalline materials by manipulating the molecular and crystallographic parameters under varying pressures (Johnstone et al., 2010).
Novel Polymers and Conductive Materials
The synthesis and properties of novel polythiophenes, where bithiophene units are linked with ethynyl bridges, were explored for their potential in creating conductive polymers. This work highlights the importance of specific bonding and substituent effects on the electrical and luminescent properties of polymeric materials (Krompiec et al., 2013).
Antimicrobial Agents
The development of new quinazolines with potential as antimicrobial agents was discussed, showcasing the synthetic strategies and biological testing against various pathogens. Such compounds could serve as leads for developing new drugs to combat microbial resistance (Desai et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[2-(5-thiophen-3-ylthiophen-2-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-23-19(22)14-4-2-13(3-5-14)18(21)20-10-8-16-6-7-17(25-16)15-9-11-24-12-15/h2-7,9,11-12H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLCTAWHXOMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
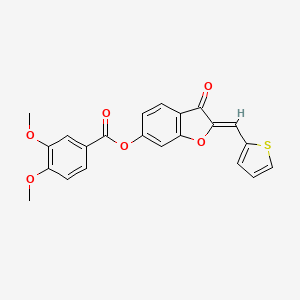
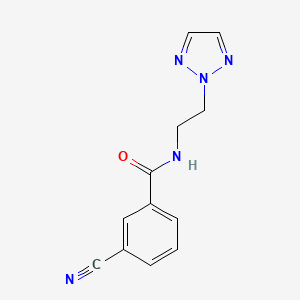
![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)
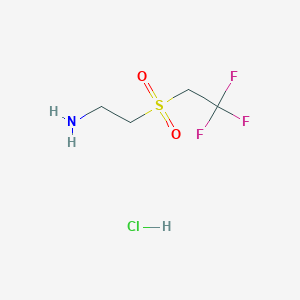
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2636494.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2636497.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)
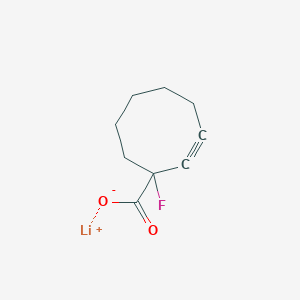
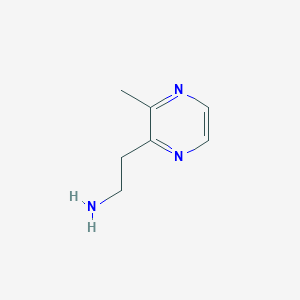
![3-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2636508.png)
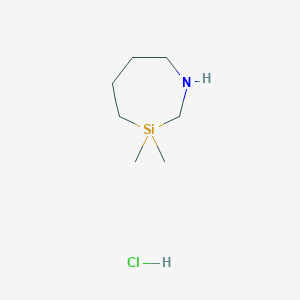
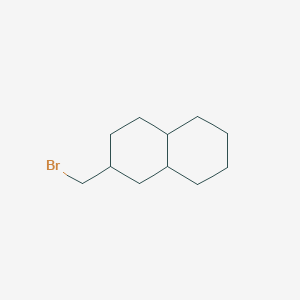
![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)
